5-Chloro-2-methoxy-3-methylpyridine
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Overview
Description
5-Chloro-2-methoxy-3-methylpyridine: is a halogenated heterocyclic compound with the molecular formula C7H8ClNO . It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxy-3-methylpyridine can be achieved through several methods. One common approach involves the chlorination of 2-methoxy-3-methylpyridine using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . The reaction typically requires a solvent like dichloromethane (DCM) and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-methoxy-3-methylpyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 2-methoxy-3-methylpyridine.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Nucleophilic substitution: Formation of substituted pyridines.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of dechlorinated pyridines.
Scientific Research Applications
Chemistry: 5-Chloro-2-methoxy-3-methylpyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents with antimicrobial, antiviral, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and functional groups make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-3-methylpyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chlorine and methoxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
- 2-Chloro-3-methoxy-5-methylpyridine
- 4-Chloro-3-methoxy-2-methylpyridine
- 2-Chloro-5-methylpyridine
- 2-Methoxy-3-methylpyrazine
Comparison: 5-Chloro-2-methoxy-3-methylpyridine is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
5-chloro-2-methoxy-3-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDAXYOAKDLVDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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